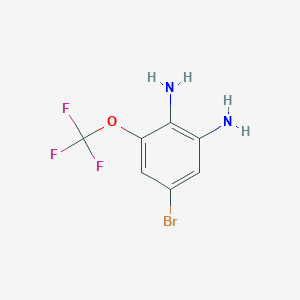

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEPQWQPPUMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234109 | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-16-2 | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from 3-(trifluoromethoxy)aniline derivatives

- Nitration and Reduction: Introduction of amino groups can be achieved by nitration of trifluoromethoxy-substituted benzene followed by catalytic hydrogenation to reduce nitro groups to amines.

- Bromination: Bromination is typically performed after amino groups are installed, using brominating agents such as N-bromosuccinimide (NBS) under controlled low temperature to achieve regioselective substitution at the 5-position.

Using 4-bromo-2,6-dichloroaniline as a precursor

- A patented process describes the preparation of related brominated intermediates under mild conditions (0–20°C) using N-bromosuccinimide with stirring for 1–3 hours, yielding high purity brominated compounds with minimal by-products.

- Although this patent focuses on 5-bromo-1,2,3-trichlorobenzene, the methodology of mild bromination and careful temperature control is applicable to the synthesis of 5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine to avoid harsh reaction conditions.

Detailed Preparation Methodology

A representative preparation method based on available data can be summarized as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Obtain or synthesize 3-(trifluoromethoxy)aniline or related substituted benzene with protected amino groups | Commercial sources or multi-step synthesis | Purity of starting material critical |

| 2. Introduction of Second Amino Group | Nitration at ortho position followed by reduction | Catalytic hydrogenation or chemical reduction | Careful control to avoid over-reduction |

| 3. Bromination | Brominate at 5-position using N-bromosuccinimide (NBS) | 0–10°C, 1–3 hours stirring | Low temperature avoids side reactions |

| 4. Purification | Precipitation in chilled water, filtration, washing, drying | Ambient or low temperature | Yields ~80%, purity >95% by GC |

This approach ensures:

- Mild reaction temperatures (0 to 20°C) to maintain functional group integrity.

- Use of NBS as a selective brominating agent.

- High yield and purity with minimal by-products.

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during bromination (0–10°C) is crucial to prevent undesired side reactions and decomposition of amino groups.

- Reaction Time: Stirring for 1 to 3 hours allows complete bromination without excessive exposure to reagents.

- Workup: Quenching the reaction mixture into chilled water precipitates the product effectively, facilitating isolation and purification.

- Yield and Purity: Reported yields approach 80%, with purity exceeding 95% as confirmed by gas chromatography.

Comparative Table of Related Compounds and Synthesis

| Compound Name | Key Structural Features | Synthesis Notes | Applications |

|---|---|---|---|

| 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine | Bromine at 5-position, trifluoromethoxy at 3-position, ortho-diamine | Multi-step synthesis involving nitration, reduction, and bromination under mild conditions | Medicinal chemistry, materials science |

| 3-Bromo-4,5-diaminobenzotrifluoride | Similar but lacks trifluoromethoxy group | Different substitution pattern; synthesis involves trifluoromethyl derivatives | Biological activity studies |

| 4-Amino-3-bromobenzotrifluoride | Single amine group, bromine and trifluoromethyl substituents | Simpler synthesis, less functional group complexity | Intermediate in pharmaceuticals |

| 5-Bromo-3-(trifluoromethyl)aniline | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties, synthesis varies | Medicinal chemistry |

This comparison highlights the unique challenges and synthetic requirements of 5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine.

Summary of Key Preparation Parameters

| Parameter | Optimal Range/Value | Impact on Synthesis |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | Selective bromination at mild conditions |

| Temperature | 0–10°C during bromination | Minimizes side reactions, preserves amines |

| Reaction Time | 1–3 hours | Ensures complete reaction without overbromination |

| Workup Solvent | Chilled water | Efficient precipitation and isolation |

| Yield | ~80% | High efficiency for industrial relevance |

| Purity | >95% (GC) | Suitable for further applications |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The amino groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine

- Molecular Formula : C₇H₆BrF₃N₂O

- CAS Number : 1257535-16-2

- Molecular Weight : 287.04 g/mol

Structural Features: This compound belongs to the benzene-1,2-diamine class, characterized by two amino groups at the 1,2-positions. The bromo substituent at position 5 and the trifluoromethoxy (-OCF₃) group at position 3 confer distinct electronic and steric properties. The trifluoromethoxy group is a strong electron-withdrawing moiety, influencing reactivity and stability .

This compound is listed as a high-purity (98%) research chemical, suggesting applications in medicinal chemistry or materials science .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Substituents and Similarity Scores :

| Compound Name | Substituent (Position) | CAS Number | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| 5-Bromo-3-fluorobenzene-1,2-diamine | -F (3) | 65896-11-9 | 0.91 | C₆H₅BrFN₂ |

| 5-Bromo-3-chlorobenzene-1,2-diamine | -Cl (3) | 823-54-1 | 0.92 | C₆H₅BrClN₂ |

| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | -CF₃ (3) | 157026-19-2 | 0.96 | C₇H₆BrF₃N₂ |

| 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | -OCF₃ (5), -Br (3) | 1191922-50-5 | N/A | C₇H₆BrF₃N₂O |

Analysis :

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than -F or -Cl, reducing electron density at the aromatic ring. This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack .

- For example, coupling reactions (e.g., Suzuki-Miyaura) may proceed slower compared to less bulky analogs .

- Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility. The trifluoromethoxy variant is likely less soluble than chloro or bromo analogs due to increased hydrophobicity .

Stability and Reactivity

- Instability of Diamines : Benzene-1,2-diamines are prone to oxidation, particularly in acidic or light-exposed conditions. The trifluoromethoxy derivative’s stability is comparable to other halogenated analogs, requiring storage in inert, dark environments .

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Research Findings and Challenges

- Positional Isomerism : 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 1191922-50-5) shows distinct reactivity compared to the 5-bromo-3-substituted isomer, emphasizing the role of substituent positioning .

- Limitations : Stability issues necessitate immediate use post-synthesis for many diamine derivatives, complicating large-scale applications .

Biological Activity

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is an aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a benzene ring with two amino groups. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

- Chemical Formula : CHBrFNO

- Molecular Weight : 255.038 g/mol

- IUPAC Name : 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Biological Activity Overview

Research indicates that 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine exhibits various biological activities. Compounds with similar structures have been studied for their potential as:

- Antimicrobial Agents : Demonstrating activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some derivatives in its class have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Potential applications in reducing inflammation.

The biological activity of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Interaction Studies

Studies focusing on the interactions of this compound within biological systems have provided insights into optimizing its use. For instance, the compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focal point of research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-trifluoromethylbenzene-1,2-diamine | CHBrFN | Lacks methoxy group but retains similar reactivity |

| 4-Bromo-2,6-diaminotrifluorobenzene | CHBrFN | Different positions of amino groups |

| 5-Trifluoromethylbenzene-1,2-diamine | CHFN | No bromine substituent |

This table highlights how the specific combination of halogenation and trifluoromethoxy substitution may confer distinct biological properties and reactivity patterns compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities associated with 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine:

-

Antimicrobial Activity :

- A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications enhanced antimicrobial efficacy.

-

Anticancer Properties :

- Research indicated that compounds with similar structures displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

-

Inflammation Inhibition :

- Investigations into anti-inflammatory effects revealed that some derivatives could effectively reduce pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a benzene diamine scaffold. Introduce trifluoromethoxy groups via nucleophilic aromatic substitution (SNAr) using trifluoromethoxy precursors under anhydrous conditions with K2CO3 as a base .

-

Step 2 : Bromination can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

-

Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates. Adjust stoichiometry of brominating agents to avoid over-substitution .

- Data Table :

| Reaction Step | Yield (%) (Reported) | Purity (%) (HPLC) | Key Conditions |

|---|---|---|---|

| Trifluoromethoxy Substitution | 65–70 | >95 | K2CO3, DMF, 60°C |

| Bromination | 55–60 | >97 | NBS, 0–5°C, 12h |

Q. How can the purity of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine be validated?

- Methodology :

- Use HPLC-MS (ESI+ mode) to confirm molecular weight (MW = 285.08 g/mol) and detect trace impurities .

- X-ray crystallography (e.g., SHELX suite ) can resolve structural ambiguities, particularly for regioselectivity in diamine derivatives. Mercury software aids in visualizing crystal packing and hydrogen-bonding networks.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and bromo substituents influence reactivity in cross-coupling reactions?

- Methodology :

-

Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The trifluoromethoxy group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic attack at the para position relative to bromine .

-

Experimental Validation : Test Suzuki-Miyaura coupling using Pd(PPh3)4. Compare yields for aryl boronic acids with varying electronic profiles .

- Data Contradiction Analysis :

-

Reported low yields (<40%) in coupling reactions may arise from steric hindrance from the diamine groups. Use bulkier ligands (e.g., XPhos) to stabilize Pd intermediates .

Q. What strategies resolve discrepancies in spectroscopic data for diamine derivatives?

- Methodology :

- NMR Analysis : Assign peaks using 2D NOESY to distinguish between NH2 protons and aromatic protons. The bromo substituent deshields adjacent protons (δ ≈ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirm NH2 stretching modes (3200–3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Contradiction Example : Overlapping NH2 and aromatic signals in 1H NMR? Use D2O exchange to identify labile protons .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH?

- Methodology :

- COSMO-RS Simulations : Predict solubility in water and organic solvents (e.g., logP ≈ 2.1). The diamine groups enhance water solubility at acidic pH (protonation) but reduce stability in basic conditions .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring. Degradation pathways include oxidation of NH2 groups to nitro derivatives .

Methodological Notes

- Synthetic Caution : Avoid using metal catalysts (e.g., Fe, Cu) in the presence of diamine groups to prevent coordination-driven side reactions .

- Crystallography : For SHELX refinement, assign anisotropic displacement parameters to bromine and fluorine atoms to improve R-factor accuracy (<0.05) .

- Safety : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.